molecular formula C15H22O2 B1584799 2-Ethylhexyl benzoate CAS No. 5444-75-7

2-Ethylhexyl benzoate

Cat. No.: B1584799
CAS No.: 5444-75-7
M. Wt: 234.33 g/mol
InChI Key: UADWUILHKRXHMM-UHFFFAOYSA-N
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Description

2-Ethylhexyl benzoate is an organic compound that belongs to the class of benzoic acid esters. It is a colorless, clear, oily liquid with a mild ethereal odor. The compound is primarily used in the cosmetic industry as an emollient and solvent due to its excellent solubilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl benzoate is synthesized through the esterification of benzoic acid with 2-ethylhexanol. The reaction typically involves heating benzoic acid and 2-ethylhexanol in the presence of a catalyst such as tetraisopropyl titanate at temperatures ranging from 160°C to 230°C . The reaction is carried out until the acid value is reduced to below 0.2 mgKOH/g. The product is then subjected to dealcoholization, neutralization, washing, and filtration to obtain the final ester .

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors equipped with reflux condensers and Dean-Stark attachments to remove water formed during the reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is refined through neutralization, washing, and decoloration steps to ensure high quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl benzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Benzoic acid and 2-ethylhexanol in the presence of a catalyst such as tetraisopropyl titanate.

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 2-ethylhexanol using acidic or basic conditions.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Benzoic acid and 2-ethylhexanol.

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl benzoate is unique due to its excellent solubilizing properties and compatibility with a wide range of cosmetic and pharmaceutical ingredients. Its mild odor and low toxicity make it a preferred choice in formulations where sensory attributes are important .

Properties

IUPAC Name

2-ethylhexyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADWUILHKRXHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041654
Record name 2-Ethylhexyl benzoate
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless clear oily liquid; Ethereal aroma
Record name Benzoic acid, 2-ethylhexyl ester
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Record name 2-Ethylhexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Ethylhexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.963-0.973 (20°)
Record name 2-Ethylhexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5444-75-7
Record name Ethylhexyl benzoate
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Record name 2-Ethylhexyl benzoate
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Record name 2-ethylhexyl benzoate
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Record name 2-Ethylhexyl benzoate
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Record name Benzoic acid, 2-ethylhexyl ester
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Record name 2-Ethylhexyl benzoate
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Record name 2-ethylhexyl benzoate
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Record name 2-ETHYLHEXYL BENZOATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In analogy to the procedure carried out in example 1, 12 mol of 2-ethylhexanol were reacted with 8 mol of benzoic acid and tetrabutyl titanate. Distillation (3 mbar, overhead temperature 134° C.) gives 2-ethylhexyl benzoate in a purity, determined by gas chromatography, of 99.7%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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